5'-Tert-butyl-(1,1',3',1'')terphenyl-4'-ylamine
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Overview
Description
5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine is an organic compound with the molecular formula C22H23N and a molecular weight of 301.435 g/mol . This compound is part of the terphenyl family, which consists of three benzene rings connected in a linear arrangement. The tert-butyl group and the amine group attached to the terphenyl structure confer unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine typically involves the following steps:
Formation of the Terphenyl Backbone: The terphenyl backbone can be synthesized through a series of Friedel-Crafts alkylation reactions, where benzene rings are sequentially added.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for 5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems to monitor reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated terphenyl derivatives.
Scientific Research Applications
5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-2’-ylamine: Similar structure but with the amine group at a different position.
5’-Tert-butyl-2’-nitro-(1,1’,3’,1’')terphenyl: Contains a nitro group instead of an amine group.
3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: Different core structure but similar functional groups.
Uniqueness
5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine is unique due to its specific arrangement of the tert-butyl and amine groups on the terphenyl backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
173282-40-1 |
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Molecular Formula |
C22H23N |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-tert-butyl-4,6-diphenylaniline |
InChI |
InChI=1S/C22H23N/c1-22(2,3)20-15-18(16-10-6-4-7-11-16)14-19(21(20)23)17-12-8-5-9-13-17/h4-15H,23H2,1-3H3 |
InChI Key |
FIHMYVZXXHDELT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1N)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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